Adamantane-2-spiro(2'-thiazolidine-4'-carboxylic acid) hydrochloride
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Overview
Description
Adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride is a compound that combines the unique structural features of adamantane and thiazolidine Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while thiazolidine is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride typically involves the reaction of adamantane derivatives with thiazolidine-4-carboxylic acid. One common method is the reaction of adamantane-1-carboxylic acid with thiazolidine-4-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the spiro compound. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free reactions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Functionalized adamantane derivatives.
Scientific Research Applications
Adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to modulate protein-protein interactions.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including drug delivery systems and surface recognition studies
Mechanism of Action
The mechanism of action of adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into hydrophobic pockets of proteins. The thiazolidine ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Known for their stability and use in antiviral drugs (e.g., amantadine).
Thiazolidine derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
Adamantane-2-spiro(2’-thiazolidine-4’-carboxylic acid) hydrochloride is unique due to its combination of the adamantane and thiazolidine moieties. This dual functionality provides a balance of stability, rigidity, and reactivity, making it a versatile compound for various applications .
Biological Activity
Adamantane-2-spiro(2'-thiazolidine-4'-carboxylic acid) hydrochloride, also referred to as spiro[1,3-thiazolidine-2,4'-adamantane]-1'-carboxylic acid hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique spirocyclic structure that combines an adamantane core with a thiazolidine ring. Its molecular formula is C13H20ClNO2S, and it has a molecular weight of approximately 289.82 g/mol. The distinct structural arrangement contributes to its biological activity by allowing interactions with various biological targets, potentially leading to modulation of enzyme activity and other biochemical pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that certain derivatives of this compound demonstrate effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions is thought to underlie its antimicrobial effects .
Antiproliferative Effects
In vitro studies have explored the antiproliferative effects of compounds related to thiazolidine derivatives. For instance, derivatives similar to Adamantane-2-spiro(2'-thiazolidine-4'-carboxylic acid) have been tested against melanoma and prostate cancer cells, showing promising results in inhibiting cell growth . The mechanism involves interference with cellular signaling pathways that regulate proliferation and survival.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to bind effectively to these targets, influencing their activity and leading to various biological effects. This binding can modulate pathways involved in inflammation, apoptosis, and microbial resistance .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, suggesting moderate to strong antibacterial properties .
Study 2: Antiproliferative Activity
Another investigation focused on the antiproliferative effects of thiazolidine derivatives on cancer cell lines. The study found that certain derivatives inhibited the proliferation of prostate cancer cells by up to 70% at a concentration of 50 µM after 48 hours of treatment. This effect was attributed to the induction of apoptosis and cell cycle arrest .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | CAS Number | Key Features |
---|---|---|
Adamantane | 281-23-2 | Basic adamantane structure without functional modifications. |
Thiazolidine | 504-30-9 | Contains a thiazolidine ring but lacks the adamantane framework. |
Spiro[adamantane] derivatives | Various | Incorporate spiro structures but differ in substituents or core structures. |
The combination of the adamantane core with the thiazolidine ring and carboxylic acid functionality in this compound potentially enhances its biological activity compared to other derivatives lacking such features .
Properties
CAS No. |
159553-33-0 |
---|---|
Molecular Formula |
C13H20ClNO2S |
Molecular Weight |
289.82 g/mol |
IUPAC Name |
spiro[1,3-thiazolidine-2,2'-adamantane]-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H19NO2S.ClH/c15-12(16)11-6-14-13(17-11)9-2-7-1-8(4-9)5-10(13)3-7;/h7-11,14H,1-6H2,(H,15,16);1H |
InChI Key |
BQPYLNMWJYXEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34NCC(S4)C(=O)O.Cl |
Origin of Product |
United States |
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